2-(4-bromophenyl)-3-chloro-2H-indazole
Description
Significance of Indazole Derivatives in Chemical and Biological Research
Indazole derivatives, which feature a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring, are of immense interest in both chemical and biological sciences. nih.govresearchgate.net Though rarely found in nature, synthetic compounds incorporating the indazole nucleus exhibit a vast array of pharmacological activities, making them a focal point of drug discovery and development efforts. austinpublishinggroup.comnih.govresearchgate.net
Indazole as a Privileged Heterocyclic Scaffold in Medicinal Chemistry
The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. austinpublishinggroup.com This designation stems from its ability to bind to multiple, diverse biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Derivatives of indazole have been extensively investigated and have shown potent activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antiarrhythmic properties. nih.govresearchgate.net
The clinical and preclinical success of indazole-containing compounds underscores the importance of this scaffold. For instance, several FDA-approved drugs, such as Niraparib (an anti-ovarian cancer agent) and Pazopanib (a tyrosine kinase inhibitor), feature the indazole core, highlighting its therapeutic relevance. nih.govnih.govnih.gov
Table 1: Selected Biological Activities of Indazole Derivatives
| Biological Activity | Example Compound Class/Observation | Reference(s) |
|---|---|---|
| Anticancer | Niraparib and Pazopanib are clinically used anticancer drugs. nih.govnih.gov | nih.govnih.gov |
| Anti-inflammatory | Indazole derivatives have been reviewed for their anti-inflammatory properties. nih.govresearchgate.net | nih.govresearchgate.net |
| Anti-HIV | Certain indazole derivatives have demonstrated activity against the human immunodeficiency virus. nih.govresearchgate.net | nih.govresearchgate.net |
| Antimicrobial | The indazole nucleus is found in compounds with antibacterial and antifungal properties. nih.govresearchgate.net | nih.govresearchgate.net |
| Protein Kinase Inhibition | Many indazole derivatives are designed as inhibitors of various protein kinases, crucial in cancer therapy. nih.gov | nih.gov |
| Antiparasitic | Indazole derivatives have been studied for their potential against parasites. researchgate.net | researchgate.net |
The 2H-Indazole Tautomer: Structural and Electronic Considerations
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, arising from the position of the proton on one of the two nitrogen atoms in the pyrazole ring. researchgate.netnih.gov Thermodynamically, the 1H-indazole form is generally more stable and is the predominant tautomer. nih.govresearchgate.netnih.gov
Despite its lower intrinsic stability, the 2H-indazole tautomer is a crucial component in many biologically active molecules. nih.gov The relative stability of the 2H-tautomer can be significantly influenced by several factors:
Substitution: The nature and position of substituents on the indazole ring can alter the energetic balance between the two tautomers.
Solvent Effects: The polarity of the solvent can play a role in stabilizing one tautomer over the other. bgu.ac.ilnih.gov
Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can stabilize the 2H-indazole form. bgu.ac.ilnih.govresearchgate.net For example, studies have shown that 2H-tautomers can be stabilized in solution through the formation of highly stable centrosymmetric dimers. bgu.ac.ilnih.govresearchgate.net
The electronic properties of the 2H-indazole isomer differ from its 1H counterpart, which in turn affects its reactivity and its interactions with biological targets. The synthesis of 2-substituted 2H-indazoles is an active area of research, with various methods developed to achieve regioselective N2-alkylation or N2-arylation. organic-chemistry.orgresearchgate.net
Contextualization of Halogenated Indazoles in Modern Chemical Synthesis and Mechanism Studies
Halogenated organic compounds are fundamental building blocks in chemical synthesis, and halogenated indazoles are no exception. nih.gov The presence of halogen atoms (F, Cl, Br, I) on the indazole scaffold provides a versatile handle for a wide range of organic transformations, most notably metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and the diversification of compound libraries for drug discovery. rsc.orgnih.gov
The development of efficient and regioselective methods for the halogenation of indazoles is therefore of high importance. nih.govresearchgate.net Direct C-H halogenation techniques are particularly desirable as they offer a more atom-economical approach to these valuable intermediates. nih.gov
The Role of Bromine and Chlorine Substitutions on the 2H-Indazole Framework
In the specific case of 2-(4-bromophenyl)-3-chloro-2H-indazole, the two halogen atoms each play a distinct and significant role.
Chlorine at the C3-Position: The C3 position of the indazole ring is a common site for functionalization. The introduction of a chlorine atom at this position, often achieved using reagents like N-chlorosuccinimide (NCS), creates an electrophilic center and a good leaving group. chim.it This C3-chloro substituent is a key synthetic handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the attachment of various functional groups to modify the compound's properties. researchgate.netchim.it
Bromine on the N2-Phenyl Ring: The bromine atom on the phenyl ring attached to the N2 position serves as another critical site for synthetic modification. It is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, which is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
The presence of halogens can also directly influence a molecule's biological activity by altering its physicochemical properties, such as lipophilicity and electronic distribution, which can affect target binding and metabolic stability. rsc.orgnih.gov
Table 2: Synthetic Utility of Halogenated Indazoles
| Reaction Type | Halogen Source/Reagent | Position | Utility | Reference(s) |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | C3 | Introduction of a key synthetic handle for further functionalization. | researchgate.netchim.it |
| Bromination | N-Bromosuccinimide (NBS) or Br2 | C3, C5, C7 | Creates versatile intermediates for cross-coupling reactions. rsc.orgnih.gov | rsc.orgnih.gov |
| Electrochemical Halogenation | NaX (X=Cl, Br) | C3 | An environmentally friendly method for synthesizing halogenated 2H-indazoles. researchgate.net | researchgate.net |
| Cross-Coupling | Bromo- or Chloro-indazole | C3, Phenyl Ring | Enables the formation of C-C and C-N bonds to build molecular complexity. | nih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-3-chloroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHLMAUZZIWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 3 Chloro 2h Indazole and Indazole Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide array of characteristics, from bond lengths and angles to electronic orbital energies.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to probe its electronic structure.
The electronic properties derived from DFT, such as dipole moment and orbital energies, are crucial for predicting a molecule's behavior. A comprehensive DFT study on a series of indazole derivatives can reveal trends in these properties, linking them to molecular structure and potential reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. rsc.org
A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of 2-(4-bromophenyl)-3-chloro-2H-indazole, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the phenyl group, would be expected to influence the energies of the frontier orbitals. DFT calculations for analogous substituted indazoles have been used to determine these values, showing how different functional groups can tune the electronic properties and reactivity of the indazole scaffold. nih.gov For example, introducing electron-donating or electron-withdrawing groups can elevate the HOMO or lower the LUMO, respectively, thereby narrowing the energy gap. rsc.org
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| Indazole-3-carboxamide (8a) | -8.01 | -2.21 | 5.80 | DFT/B3LYP |
| Indazole-3-carboxamide (8c) | -8.02 | -2.22 | 5.80 | DFT/B3LYP |
| Indazole-3-carboxamide (8s) | -8.07 | -2.27 | 5.80 | DFT/B3LYP |
Note: The data presented are for illustrative analogue compounds from cited literature and not for this compound itself. The energy gaps for these specific analogues happen to be identical in the source study. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. chemrxiv.orgchemrxiv.org
Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen or oxygen. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov Green areas indicate neutral potential. nih.gov
For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the chlorine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the aryl ring would exhibit positive potential. This visual representation of charge distribution is instrumental in understanding non-covalent interactions, which are crucial for ligand-receptor binding. rsc.org
Energetic Landscape of Indazole Tautomers and Isomers
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase. nih.govnih.gov Quantum chemical calculations, such as MP2/6-31G**, have quantified this energy difference, finding the 1H tautomer to be more stable by approximately 3.6-4.1 kcal/mol (15 kJ/mol). nih.govresearchgate.net
However, the substitution pattern can significantly influence the relative stability of these tautomers and related isomers. In this compound, the presence of a substituent at the N2 position locks the molecule into the 2H-indazole form. Theoretical calculations can explore the energetic differences between this 2-substituted isomer and a hypothetical 1-substituted isomer (1-(4-bromophenyl)-3-chloro-1H-indazole). For instance, B3LYP calculations on related isomers have shown that 1-substituted indazoles can be significantly more stable (by ~20 kJ/mol) than their 2-substituted counterparts. nih.gov The stability can also be affected by intermolecular interactions; for example, 2H-tautomers can be stabilized in solution or in the solid state through the formation of stable dimers. researchgate.net
Molecular Modeling and Simulation
Beyond the properties of an isolated molecule, computational chemistry can simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target receptor, typically a protein. amazonaws.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. A lower binding energy indicates a more stable and favorable interaction. Docking studies on various indazole derivatives have been performed against numerous biological targets, including enzymes like trypanothione (B104310) reductase and various kinases. tandfonline.comnih.gov
For a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant protein. The results would reveal the specific amino acid residues involved in the interaction. These interactions can include:
Hydrogen bonds: Potentially involving the nitrogen atoms of the indazole ring.
Hydrophobic interactions: Involving the bromophenyl and indazole rings.
Halogen bonds: The bromine and chlorine atoms could participate in these specific non-covalent interactions.
Studies on similar chloro-nitro-1H-indazole derivatives have demonstrated stable binding within the active site of enzymes like Leishmania trypanothione reductase, forming a network of hydrophobic and hydrophilic interactions. tandfonline.com Likewise, docking of indazole carboxamides against renal cancer-related proteins has identified key interactions and correlated binding energies with potential activity. nih.gov
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|
| Indazole Derivative 8v | -9.12 | LEU83, VAL91, ALA104 |
| Indazole Derivative 8w | -9.58 | LEU83, VAL91, LYS85 |
| Indazole Derivative 8y | -9.36 | VAL91, ALA104, LYS85 |
Note: The data presented are for illustrative analogue compounds from cited literature and not for this compound itself. nih.gov
Molecular Dynamics Simulations for Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability and conformational dynamics of ligands, such as this compound, when bound to a biological target. These simulations provide insights into the physical movements of atoms and molecules over time, offering a detailed view of the ligand-receptor interactions.
In studies involving indazole analogues, MD simulations have been employed to validate the stability of the ligand within the active site of a protein. nih.gov For instance, simulations performed on potent indazole derivatives targeting proteins like HIF-1α have confirmed their stable binding efficiency. nih.gov The stability of the ligand-protein complex is often assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the ligand remains securely bound and does not undergo significant conformational changes that would lead to its dissociation.
Furthermore, MD simulations help in understanding the dynamic nature of the interactions between the ligand and the key amino acid residues of the receptor. nih.gov By analyzing the trajectory of the simulation, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. This detailed understanding of the conformational dynamics is crucial for the rational design of more potent and selective inhibitors based on the indazole scaffold. The validation of ligand stability through these simulations is a critical step in the drug design process, confirming that the docked pose is energetically favorable and likely to be maintained in a dynamic physiological environment.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations for Indazole Analogues
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein in a given timeframe compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be involved in ligand binding and conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time. | Determines the key hydrogen bond interactions that contribute to binding affinity and specificity. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Provides insights into the conformational changes of the protein upon ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for their efficacy.
Development of 2D and 3D QSAR Models for Predictive Efficacy
For indazole analogues, both 2D and 3D QSAR models have been developed to predict their biological activities, such as anticancer or antimicrobial effects. These models are built using a training set of compounds with known activities and are then validated using a test set to ensure their predictive power.
2D-QSAR models correlate biological activity with physicochemical properties and topological indices that can be calculated from the 2D representation of the molecule. Studies on indazole derivatives have successfully developed 2D-QSAR models with high predictive accuracy, as indicated by a high squared correlation coefficient (r²). For example, a 2D-QSAR model for indazole derivatives showed an r² value of 0.9512, demonstrating a strong correlation between the selected descriptors and the observed biological activity.
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These models require the alignment of the molecules in the dataset and calculate steric and electrostatic fields around them. nih.gov The resulting contour maps visualize regions where modifications to the chemical structure are likely to enhance or diminish activity. nih.gov For indazole derivatives, 3D-QSAR models have been developed with high internal cross-validation regression coefficients (q²), such as a q² of 0.9132, indicating robust predictive ability. The validation of these models through various statistical measures ensures their reliability for guiding the design of new, more potent indazole-based compounds. nih.gov
Table 2: Statistical Validation of QSAR Models for Indazole Analogues
| Model Type | Statistical Parameter | Reported Value | Predictive Power | Reference |
| 2D-QSAR | r² (squared correlation coefficient) | 0.9512 | High | |
| 3D-QSAR (kNN-MFA) | q² (cross-validated r²) | 0.9132 | High | |
| 3D-QSAR (Field-based) | N/A | Validated by PLS | Good | nih.gov |
| 3D-QSAR (Gaussian-based) | N/A | Validated by PLS | Good | nih.gov |
Identification of Key Structural Descriptors Influencing Biological Activity
A primary outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of a class of compounds. For indazole analogues, these analyses have revealed crucial structural attributes and physicochemical properties that govern their efficacy.
In 2D-QSAR models, physicochemical and alignment-independent descriptors have been shown to be influential. These can include properties like molar refractivity, hydrophobicity (logP), and electronic parameters, which affect how the molecule interacts with its biological target and its pharmacokinetic properties.
3D-QSAR studies on indazole derivatives have consistently highlighted the importance of steric and electrostatic fields. nih.gov The contour maps generated from these models provide a visual guide for drug design. For example:
Steric Descriptors: Green contours in a 3D-QSAR map might indicate regions where bulky substituents are favored, suggesting that adding larger chemical groups at these positions could enhance steric complementarity with the receptor and increase activity. Steric factors have been identified as crucial for the anticancer activity of certain indazole derivatives.
Electrostatic Descriptors: Blue and red contours typically represent regions where positive or negative electrostatic potentials are favorable, respectively. This information guides the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target protein.
By correlating these structural features with biological activity, QSAR models provide a robust framework for the rational design of new inhibitors. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds like this compound with modifications predicted to have enhanced therapeutic potential.
Table 3: Key Structural Descriptors and Their Influence on the Activity of Indazole Analogues
| Descriptor Type | Specific Descriptor | Influence on Biological Activity |
| Steric | Molar Volume, Bulkiness | Favorable bulky groups in specific regions can enhance binding and activity. |
| Electrostatic | Partial Charges, Dipole Moment | Placement of electronegative/electropositive groups can optimize interactions with the target. |
| Physicochemical | LogP (Hydrophobicity) | Influences membrane permeability and interaction with hydrophobic pockets in the receptor. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule, which can affect binding. |
Mechanistic Elucidation of Reactions and Biological Interactions Involving 2 4 Bromophenyl 3 Chloro 2h Indazole
Mechanistic Pathways of Synthetic Transformations
The synthesis of 2-aryl-2H-indazoles, including the title compound 2-(4-bromophenyl)-3-chloro-2H-indazole, can be achieved through various synthetic routes. The mechanistic underpinnings of these transformations, particularly those involving metal catalysis and cyclization, are crucial for controlling reaction outcomes and optimizing yields.
Metal-catalyzed reactions are pivotal for the construction of the 2-aryl-2H-indazole scaffold. Palladium, rhodium, and cobalt complexes are commonly employed to facilitate the necessary bond formations. researchgate.netnih.govnih.govacs.org
A prevalent method for synthesizing 2-aryl-2H-indazoles is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.gov The catalytic cycle for this transformation, typically using a catalyst system like Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., dppf) and a base (e.g., t-BuONa), is believed to proceed as follows nih.gov:
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the C-Br bond of the o-bromobenzyl group to form a Pd(II) intermediate.
Deprotonation/Ligand Exchange: The base facilitates the deprotonation of the hydrazine (B178648) nitrogen, which then coordinates to the palladium center, displacing an existing ligand.
Reductive Elimination: The key C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the 2-aryl-2H-indazole product and regenerating the catalytically active Pd(0) species. nih.gov
Another effective strategy is the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. organic-chemistry.org Similarly, Suzuki-Miyaura cross-coupling reactions, which form C-C bonds by reacting organoboronic acids with aryl halides in the presence of a palladium catalyst, can be adapted to synthesize indazole derivatives. nih.gov This process involves a Pd(0)/Pd(II) cycle initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. nih.gov
Rhodium(III) and Cobalt(III) catalysts have also been utilized in C-H activation/annulation cascades to construct 2-aryl-indazoles from starting materials like azobenzenes and aldehydes. nih.govnih.govacs.orgacs.org The proposed mechanism for the cobalt-catalyzed reaction involves the formation of a cobaltacycle intermediate after C-H activation, followed by migratory insertion of the aldehyde, cyclization, and aromatization to yield the final product. nih.gov
| Catalyst System | Reaction Type | Key Mechanistic Steps | Starting Materials | Ref |
| Pd(OAc)₂/dppf/t-BuONa | Intramolecular Amination | Oxidative Addition, Deprotonation, Reductive Elimination | N-aryl-N-(o-bromobenzyl)hydrazines | nih.gov |
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Halogenated indazoles, Boronic acids | nih.gov |
| [CpRhCl₂]₂ / AgSbF₆ | C-H Activation/Annulation | C-H Activation, Migratory Insertion, Cyclization | Azobenzenes, Aldehydes | acs.org |
| [CpCo(III)] | C-H Activation/Annulation | Cobaltacycle Formation, Migratory Insertion, Aromatization | Azobenzenes, Aldehydes | nih.govacs.org |
The formation of the indazole ring is a critical step governed by the stability of various intermediates and transition states. In the Cadogan reductive cyclization of an o-nitrobenzylidene amine, the reaction is widely accepted to proceed via the deoxygenation of the nitro group. nih.gov While traditionally thought to involve a highly reactive nitrene intermediate, recent studies have provided direct evidence for the involvement of competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways are possible. nih.govacs.org The isolation of these N-oxides implies they are stable intermediates that can be subsequently deoxygenated under milder conditions to form the 2H-indazole. acs.org
For syntheses starting from N-aryl-N-(o-bromobenzyl)hydrazines, this hydrazine derivative is itself the key intermediate that undergoes the metal-catalyzed intramolecular cyclization to form the indazole ring. nih.gov
An alternative pathway involves the [3 + 2] dipolar cycloaddition of arynes (generated in situ from silylaryl triflates) and sydnones. nih.gov The proposed mechanism involves an initial cycloaddition to form a bicyclic adduct intermediate. nih.gov This intermediate is unstable and spontaneously undergoes a retro-[4+2] reaction to extrude a molecule of carbon dioxide, leading to the aromatic 2H-indazole product. nih.gov
Achieving regioselectivity is paramount in indazole synthesis, as alkylation or arylation can occur at either the N1 or N2 position. nih.gov For the synthesis of N2-substituted indazoles like this compound, the synthetic strategy is designed to direct the aryl group specifically to the N2 position.
In methods such as the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, the regioselectivity is predetermined by the structure of the starting material. The aryl group is already attached to the correct nitrogen atom, and the cyclization can only occur in one way to form the 2-aryl-2H-indazole. nih.gov Similarly, the palladium-catalyzed synthesis from 2-bromobenzyl bromides and arylhydrazines achieves high N2 selectivity through a mechanism that favors regioselective intermolecular N-benzylation as the initial step. organic-chemistry.org
When functionalizing a pre-existing 1H-indazole core, the regioselectivity of N-alkylation is highly dependent on reaction conditions such as the choice of base, solvent, and electrophile. nih.govbeilstein-journals.org Computational studies using Density Functional Theory (DFT) have provided mechanistic insights, showing how factors like ion-pairing and coordination can direct an incoming electrophile to either N1 or N2. For instance, using sodium hydride with an electron-deficient indazole was postulated to favor N1-alkylation due to the coordination of the Na+ cation between the N2-atom and a C3-substituent. nih.govbeilstein-journals.org Conversely, other conditions can favor the thermodynamically less stable but kinetically accessible N2 product. nih.gov
Understanding the Mechanism of Biological Action
While specific studies on the biological mechanisms of this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. By examining structurally related indazole-based inhibitors of key therapeutic targets, a mechanistic understanding of the potential biological action of the title compound can be inferred.
TTK (Monopolar Spindle 1 Kinase): Indazole derivatives have been identified as potent inhibitors of Tyrosine Threonine Kinase (TTK), a crucial component of the spindle assembly checkpoint and a target in oncology. nih.govresearchgate.net The mechanism of inhibition involves competitive binding at the ATP-binding pocket of the kinase domain. A co-crystal structure of a potent indazole-based inhibitor reveals that the indazole core acts as a scaffold, positioning key functional groups to interact with the hinge region of the kinase, thereby blocking ATP binding and subsequent phosphorylation of substrate proteins. nih.gov
DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a validated antibacterial target. Indazole-based compounds have been discovered as inhibitors of the GyrB subunit, which houses the ATPase activity of the enzyme. nih.gov The mechanism involves occupying the ATP-binding site on GyrB, preventing the conformational changes necessary for the strand-passage reaction that supercoils DNA. nih.govmdpi.com This inhibition disrupts DNA replication and repair, leading to bacterial cell death. nih.gov
IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a target in cancer immunotherapy. nih.govrsc.org The indazole ring has emerged as a potential high-affinity heme-binding scaffold. acs.org The proposed inhibition mechanism involves the direct coordination of one of the indazole's nitrogen atoms to the ferrous (Fe2+) heme iron in the enzyme's active site. This interaction prevents the binding of the natural substrate, tryptophan, or molecular oxygen, thereby inhibiting the enzyme's catalytic activity. acs.orgnih.gov
VEGFR2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth. Many kinase inhibitors, including the N2-substituted indazole Pazopanib, target VEGFR2. nih.govnih.gov The mechanism is competitive inhibition at the ATP-binding site within the kinase domain. The inhibitor mimics the adenine (B156593) part of ATP, forming hydrogen bonds with the kinase hinge region. This binding locks the kinase in an inactive conformation, preventing autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation and migration. mdpi.com
The inhibitory potency of indazole derivatives is dictated by the specific non-covalent interactions they form within the enzyme's active site. Analysis of co-crystal structures and molecular docking studies of related inhibitors provides a blueprint for these interactions. nih.gov
TTK: In the TTK active site, indazole inhibitors position a key sulfamoylphenyl group to form crucial interactions. X-ray crystallography of an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide derivative showed that the indazole core sits (B43327) in the ATP binding site, with specific moieties forming hydrogen bonds and hydrophobic contacts that confer high potency and selectivity. nih.gov
DNA Gyrase: For indazole inhibitors of the GyrB subunit, X-ray structures reveal a network of interactions. Key contacts include a bidentate hydrogen bond interaction with Arg144, another hydrogen bond with Asn54, π-cation stacking with Arg84, and favorable hydrophobic interactions with residues such as Val79, Ile86, and Ile175. nih.gov These interactions anchor the inhibitor firmly in the ATP-binding pocket.
IDO1: The primary interaction for heme-binding IDO1 inhibitors is the coordination bond between a nitrogen atom of the heterocyclic core and the heme iron. acs.org The active site surrounding the heme is largely hydrophobic, and substituents on the indazole ring, such as the 4-bromophenyl group, would likely engage in these hydrophobic or van der Waals interactions with residues lining the pocket, enhancing binding affinity. nih.gov
VEGFR2 Kinase: The binding mode of inhibitors in the VEGFR2 kinase domain is well-characterized. The heterocyclic core (indazole) typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues, most notably Cys919. mdpi.com The 2-(4-bromophenyl) substituent of the title compound would likely be directed towards a hydrophobic pocket, with the bromine atom potentially forming halogen bonds or other favorable interactions. Other key residues that often form hydrogen bonds or salt bridges with inhibitors in this site include Glu885 and Asp1046. mdpi.com
| Enzyme Target | Key Interacting Residues (from Analogs) | Types of Interactions | Putative Role of this compound Moieties | Ref |
| TTK | Hinge region residues | Hydrogen bonding, Hydrophobic interactions | Indazole Core: Scaffold for ATP-pocket binding. Substituents: Orient for specific polar/non-polar contacts. | nih.gov |
| DNA Gyrase B | Asp81, Arg84, Asn54, Val79, Ile86, Ile175, Arg144 | Hydrogen bonding, π-cation stacking, Hydrophobic interactions | Indazole Core: H-bonding with catalytic residues. 4-Bromophenyl: Hydrophobic pocket interactions. | nih.gov |
| IDO1 | Heme iron, Hydrophobic pocket residues | Metal coordination, Hydrophobic interactions, van der Waals forces | Indazole N2: Coordination to heme iron. 4-Bromophenyl: Occupies hydrophobic pocket. | acs.orgnih.gov |
| VEGFR2 Kinase | Cys919 (hinge), Glu885, Asp1046 | Hydrogen bonding, Hydrophobic interactions | Indazole Core: H-bonds to hinge region (Cys919). 4-Bromophenyl: Fits into hydrophobic back pocket. | nih.govmdpi.com |
Influence of Halogenation on Binding Affinity and Selectivity
The strategic placement of halogen atoms on the this compound scaffold plays a pivotal role in modulating its binding affinity and selectivity for various biological targets. The electronic and steric properties of the bromine atom on the 2-phenyl ring and the chlorine atom at the 3-position of the indazole core are critical determinants of the molecule's interaction with receptor binding pockets.
Detailed structure-activity relationship (SAR) studies on analogous compounds have illuminated the nuanced effects of halogenation. Research into a series of halogenated indazole synthetic cannabinoid receptor agonists, for instance, provides valuable insights into how different halogens on the indazole core can impact potency at the CB1 receptor. Although these studies focused on substitution at the 5-position of the indazole ring, the findings offer a relevant framework for understanding the potential influence of the 3-chloro substituent in this compound.
In one such study, the in vitro activity at the CB1 receptor was compared for a series of synthetic cannabinoids with either a fluorine, chlorine, or bromine atom at the 5-position of the indazole core. For valinamide (B3267577) (AB) analogs, the fluorinated version demonstrated the highest potency, being significantly more potent than both the brominated and chlorinated counterparts. Interestingly, the brominated analog was slightly more potent than the chlorinated one, though this difference was not statistically significant. A similar trend was observed for tert-leucinamide (ADB) analogs, where the fluorinated compound was again the most potent.
The following table summarizes the CB1 receptor activity for various 5-halogenated indazole synthetic cannabinoid receptor agonists, demonstrating the differential effects of fluorine, chlorine, and bromine substitutions.
| Compound | Halogen at 5-position | EC50 (nM) at CB1 Receptor | Emax (%) |
|---|
Regarding the 2-(4-bromophenyl) moiety, the presence of a halogen on the phenyl ring at the 2-position of the indazole is also a key factor in determining biological activity. In studies of 2-phenyl-2H-indazole derivatives as antiprotozoal agents, compounds bearing a 4-chlorophenyl group at the 2-position were among the most active. This suggests that an electron-withdrawing halogen at this position is favorable for binding to the target proteins in those organisms. The bromine atom in this compound, being a halogen, would be expected to have a similar electron-withdrawing effect, potentially enhancing binding affinity through various non-covalent interactions, including dipole-dipole and halogen bonding.
Advanced Structural Characterization and Elucidation Techniques for 2 4 Bromophenyl 3 Chloro 2h Indazole Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the successful synthesis and purity of 2-(4-bromophenyl)-3-chloro-2H-indazole and its derivatives. Each method probes different aspects of the molecular structure, and together they provide a detailed electronic and vibrational profile of the compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of magnetically active nuclei, one can deduce the connectivity and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the parent compound, 2-(4-bromophenyl)-2H-indazole, the aromatic protons on the indazole and bromophenyl rings appear in the downfield region (typically δ 7.0–8.5 ppm). rsc.org The introduction of a chloro group at the C3 position in this compound is expected to have a minimal effect on the proton at C3, as it is a quaternary carbon. However, it influences the electronic environment of the entire molecule, potentially causing slight shifts in the signals of the indazole protons. The protons on the bromophenyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In 2-(4-bromophenyl)-2H-indazole, characteristic signals for the indazole and bromophenyl carbons are observed. rsc.org For the 3-chloro derivative, the C3 carbon signal would be significantly influenced by the attached chlorine atom. Based on data for similar chlorinated heterocycles, this carbon is expected to be deshielded. The other carbon signals in the indazole ring system and the bromophenyl ring would also experience shifts due to the electronic effects of the C3-chloro substituent. rsc.org
¹⁵N and ¹⁹F NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms in the indazole ring, which is valuable for distinguishing between 1H- and 2H-indazole isomers. mdpi.com Similarly, if fluorine-containing derivatives were synthesized, ¹⁹F NMR would be a crucial tool for characterization, offering high sensitivity and a wide chemical shift range, making it easy to identify and quantify fluorinated products.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Aryl-2H-Indazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-(4-bromophenyl)-2H-indazole rsc.org | ¹H | 8.35 (s, 1H), 7.78 (d, J = 8.8 Hz, 3H), 7.69 (d, J = 8.5 Hz, 1H), 7.63 (d, J = 8.7 Hz, 2H), 7.33 (t, J = 7.2 Hz, 1H), 7.12 (t, J = 7.3 Hz, 1H) |
| ¹³C | 149.9, 139.5, 132.7, 127.2, 122.9, 122.8, 122.3, 121.5, 120.4, 120.3, 117.9 | |
| 7-chloro-2-phenyl-2H-indazole rsc.org | ¹H | 8.37 (s, 1H), 7.87-7.85 (m, 2H), 7.57-7.55 (m, 1H), 7.48-7.44 (m, 2H), 7.38-7.30 (m, 2H), 7.00-6.96 (m, 1H) |
| ¹³C | 147.3, 140.2, 129.5, 128.3, 126.1, 124.0, 123.2, 122.7, 121.7, 121.3, 119.3 |
HRMS is an essential technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₈BrClN₂), the calculated exact mass for the protonated molecule [M+H]⁺ allows for unambiguous elemental composition determination. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, providing definitive evidence for the presence of these halogens. mdpi.com
Table 2: HRMS Data for a Related Indazole Derivative
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(4-bromophenyl)-2H-indazole rsc.org | C₁₃H₁₀BrN₂ | 273.0027 | 273.0025 |
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, C=C and C=N stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region, and aromatic C-H bending vibrations in the 650-900 cm⁻¹ range. The presence of the carbon-chlorine bond would be indicated by a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹. Similarly, the C-Br bond would show a characteristic absorption at lower frequencies, usually in the 500-600 cm⁻¹ range. mdpi.com
X-ray Crystallography for Precise Structural Determination
While spectroscopic methods confirm the constitution of a molecule, X-ray crystallography provides the definitive, three-dimensional structure in the solid state.
By diffracting X-rays off a single crystal of a compound, a precise map of electron density can be generated, from which the exact positions of atoms can be determined. For a derivative of this compound, this technique would provide accurate measurements of all bond lengths, bond angles, and torsion angles. The resulting crystal structure would unequivocally confirm the connectivity of the atoms, including the position of the chloro and bromophenyl substituents on the indazole core, thus distinguishing it from any other potential isomers. mdpi.com
A key piece of structural information obtained from X-ray crystallography is the molecule's conformation. Of particular interest in 2-aryl-2H-indazoles is the dihedral angle between the plane of the indazole ring system and the plane of the N-aryl substituent. mdpi.com This angle defines the rotational orientation of the two ring systems relative to each other and is influenced by steric and electronic factors. For this compound, the analysis would reveal how the C3-chloro group might influence this conformation through steric hindrance or electronic repulsion, potentially leading to a more twisted arrangement compared to the non-chlorinated analog. This provides crucial insight into the molecule's shape and potential intermolecular interactions in the solid state.
Table 3: Representative Crystallographic Data for a Related Heterocyclic System
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Data from a substituted triazolopyridazinoindole system containing a bromophenyl group. mdpi.com |
Analysis of Intermolecular Packing and Crystal Lattice Interactions
A comprehensive analysis of the intermolecular packing and crystal lattice interactions for the specific compound this compound could not be completed. Extensive searches of chemical and crystallographic databases did not yield a publicly available crystal structure for this exact molecule. The elucidation of intermolecular packing and crystal lattice forces is fundamentally dependent on experimental data obtained from single-crystal X-ray diffraction analysis. Without these foundational data, a detailed and scientifically accurate discussion of the specific hydrogen bonds, halogen bonds, π-stacking, and other non-covalent interactions that govern the three-dimensional architecture of this compound in the solid state is not possible.
While crystallographic data for analogous structures, such as other substituted indazoles or bromophenyl-containing heterocycles, are available, extrapolating these findings to this compound would be speculative and would not adhere to the required standards of scientific accuracy for this article. The precise nature of intermolecular interactions is highly sensitive to the specific combination and orientation of substituent groups on the molecular scaffold. The presence and interplay of the bromo and chloro substituents, in particular, are expected to play a significant role in the crystal packing through halogen bonding and other dipole-dipole interactions.
To provide a concrete example of the type of data required and the analysis that would be performed, the table below is a template illustrating how crystallographic data for a related indazole derivative, 2-(4-methylphenyl)-2H-indazole, is typically presented. Had the data for the target compound been available, a similar, detailed analysis would have been provided.
Table 1: Representative Crystallographic Data for an Analogous Indazole Derivative This table is for illustrative purposes only and does not represent the target compound.
| Parameter | Value (for 2-(4-methylphenyl)-2H-indazole) |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂ |
| Formula Weight | 208.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.539 (4) |
| b (Å) | 6.029 (2) |
| c (Å) | 14.401 (5) |
| β (°) | 93.636 (5) |
| Volume (ų) | 1086.4 (6) |
Table 2: Illustrative Intermolecular Interaction Analysis This table is a hypothetical representation of the analysis that would be conducted if data were available for this compound.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|
| Halogen Bond | C-Br···N | Data not available | Data not available | Data not available |
| Halogen Bond | C-Cl···N/O | Data not available | Data not available | Data not available |
| π-π Stacking | Indazole Ring ↔ Phenyl Ring | Data not available | Data not available | Data not available |
Further research, including the synthesis and crystallographic analysis of this compound, is necessary to provide the detailed research findings required for a thorough discussion of its intermolecular packing and crystal lattice interactions.
Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 3 Chloro 2h Indazole and Homologous Indazole Scaffolds
Systematic Modification of the 2-(4-bromophenyl)-3-chloro-2H-indazole Framework
The biological activity of indazole derivatives can be finely tuned by altering the substituents at various positions on the indazole core and the attached aryl ring.
The nature and position of substituents on the 2-aryl ring of 2H-indazoles play a significant role in modulating their biological activity. Studies on various 2-aryl-2H-indazole derivatives have revealed key insights into these relationships.
For instance, in a series of 2-phenyl-2H-indazole derivatives evaluated for antiprotozoal activity, compounds with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the 2-position were among the most active. mdpi.com This suggests that electron-withdrawing groups at the para position of the 2-aryl ring can be beneficial for this specific activity. Similarly, the presence of a 4-(methylsulfonyl)phenyl group also resulted in notable activity. mdpi.com
In the context of anticancer activity, the substitution pattern on the 2-aryl ring has been shown to be critical. For example, certain 2-aryl indazole derivatives have demonstrated significant anticancer activity, with the specific substituents on the aryl ring influencing their potency against various cancer cell lines. nih.gov Research has shown that incorporating larger substituents, such as a trifluoromethyl (CF3) group, on the para-position of the upper aryl ring can improve degradation efficacy in the context of selective estrogen receptor degraders (SERDs). nih.gov
The electronic properties of the substituents are also a determining factor. SAR studies on some derivatives revealed that electron-withdrawing groups, such as trifluoromethylphenyl and cyanophenyl, led to higher inhibitory activity compared to electron-donating groups like methoxyphenyl and methylphenyl. nih.gov
The following table summarizes the impact of various substituents at the 2-aryl position on the biological activity of indazole derivatives based on reported findings.
| Substituent at 2-Aryl Position | Example Compound Type | Observed Biological Effect |
| 4-Chlorophenyl | 2-(4-chlorophenyl)-2H-indazole | Potent antiprotozoal activity mdpi.com |
| 4-(Methoxycarbonyl)phenyl | 2-(4-(methoxycarbonyl)phenyl)-2H-indazole | Potent antiprotozoal activity mdpi.com |
| 4-(Methylsulfonyl)phenyl | 2-(4-(methylsulfonyl)phenyl)-2H-indazole | Good antiprotozoal activity mdpi.com |
| Trifluoromethyl (para-position) | 1H-indazole derivatives | Improved degradation efficacy (SERDs) nih.gov |
| Trifluoromethylphenyl (para-position) | YC-1 derivatives | Higher inhibitory activity nih.gov |
| Cyanophenyl (para-position) | YC-1 derivatives | Higher inhibitory activity nih.gov |
| Methoxyphenyl (para-position) | YC-1 derivatives | Similar inhibitory activity to unsubstituted nih.gov |
Modifications to the indazole core itself, particularly at the C3-position, have profound effects on the biological profile of these compounds. The substituent at the C3-position can influence the molecule's interaction with biological targets.
For instance, the introduction of a methyl group at the C3-position of certain 6-substituted aminoindazole derivatives resulted in potential toxicity against HCT116 colon cancer cells. nih.gov In this series, aryl group substitutions were generally more cytotoxic than cyclohexyl substitutions. nih.gov Interestingly, the absence of a methyl group at the C3-position favored small alkyl or acetyl substitutions for anti-proliferative activity. nih.gov
In another study, a series of 3-substituted 1H-indazoles were investigated as IDO1 enzyme inhibitors. The SAR studies indicated that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3-position was crucial for their strong inhibitory activity. nih.gov
Furthermore, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker at the C3-position is critical for activity. nih.gov The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov
Substitutions at other positions on the indazole ring also play a role. For example, SAR analysis of certain 1H-indazole derivatives showed that substituent groups at both the 4- and 6-positions were crucial for IDO1 inhibition. nih.gov
The table below illustrates the effects of substitutions at different positions on the indazole core.
| Position of Substitution | Substituent | Example Compound Series | Observed Biological Effect |
| C3 | Methyl group | 6-substituted aminoindazoles | Increased cytotoxicity against HCT116 cells nih.gov |
| C3 | Carbohydrazide moiety | 3-substituted 1H-indazoles | Strong IDO1 enzyme inhibition nih.gov |
| C3 | Carboxamide | Indazole-3-carboxamides | Potent CRAC channel blockade nih.gov |
| C4 and C6 | Disubstituted | 1H-indazole derivatives | Crucial for IDO1 inhibition nih.gov |
Correlation between Structural Features and Diverse Biological Activities
The structural modifications discussed above directly correlate with the diverse biological activities exhibited by indazole derivatives, including enzyme inhibition and ligand efficacy.
Indazole-based compounds have been identified as inhibitors of various enzymes, and their SAR provides a roadmap for designing more potent and selective agents.
For instance, a series of 1,4-disubstituted indazole derivatives were discovered as potent Glucokinase activators. nih.gov The SAR studies highlighted the importance of aryl groups at the C3 and C6 positions of the indazole core for their inhibitory activities. nih.gov
In the context of phosphoinositide-dependent kinase-1 (PDK1) inhibitors, a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives was developed, with specific compounds showing potent PDK1 activity with IC50 values in the nanomolar range. nih.gov
Furthermore, research on indazole amide-based extracellular signal-regulated kinase (ERK) inhibitors has led to the development of compounds with potent inhibition of ERK1/2 enzyme activity. nih.gov Similarly, 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with SAR studies indicating that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. nih.gov
The following table presents a summary of structure-activity data for enzyme inhibition by various indazole scaffolds.
| Enzyme Target | Indazole Scaffold | Key Structural Features for Activity | Resulting Activity |
| Glucokinase | 1,4-disubstituted indazoles | Aryl groups at C3 and C6 positions nih.gov | Potent activation |
| PDK1 | 1H-benzo[d]imidazol-2-yl)-1H-indazoles | Specific substitution patterns nih.gov | Potent inhibition (nM range) nih.gov |
| ERK1/2 | Indazole amides | Optimized amide substitutions nih.gov | Potent enzyme inhibition nih.gov |
| FGFR1 | 1H-indazol-3-amines | N-ethylpiperazine group nih.gov | Potent enzyme inhibition (nM range) nih.gov |
| IDO1 | 3-substituted 1H-indazoles | Substituted carbohydrazide at C3 nih.gov | Potent inhibition (nM range) nih.gov |
SAR studies are instrumental in understanding how structural changes modulate the efficacy of indazole-based ligands. For selective estrogen receptor degraders (SERDs), SAR studies on 1H-indazole derivatives revealed that replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Furthermore, incorporating larger substituents like a trifluoromethyl group at the para-position of the upper aryl ring improved degradation efficacy. nih.gov This demonstrates how subtle modifications can significantly impact ligand efficacy.
Strategies for SAR-Driven Optimization of Indazole Derivatives
SAR-driven optimization is a cornerstone of modern drug discovery. By systematically modifying a lead compound and evaluating the resulting changes in biological activity, researchers can develop more potent, selective, and drug-like molecules.
One key strategy is scaffold hopping and molecular hybridization. This was employed to design a novel series of 1H-indazol-3-amine scaffold derivatives as potent FGFR inhibitors. nih.gov Another approach is structure-guided and knowledge-based design, which was used to synthesize 1H-indazole amide derivatives as ERK1/2 inhibitors. nih.gov
Fragment-based, structure-assisted approaches have also proven effective, as seen in the development of a novel class of PDK1 inhibitors based on 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives. nih.gov
These strategies, guided by continuous SAR feedback, allow for the rational design and optimization of indazole derivatives for a wide range of therapeutic targets. The iterative process of synthesis, biological evaluation, and SAR analysis is essential for advancing promising indazole-based compounds through the drug discovery pipeline.
Future Research Directions and Translational Perspectives for 2 4 Bromophenyl 3 Chloro 2h Indazole Analogs
Development of Novel and Efficient Synthetic Protocols
The synthesis of 2H-indazoles has been an area of active research, with various methods being developed to improve efficiency, regioselectivity, and substrate scope. nih.gov Future research into analogs of 2-(4-bromophenyl)-3-chloro-2H-indazole will benefit from the continued development of novel and efficient synthetic protocols.
One promising avenue is the refinement of metal-catalyzed cross-coupling reactions. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been shown to be an effective method for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.orgnih.gov Further research could focus on expanding the range of catalysts and ligands to improve yields and functional group tolerance for the synthesis of complex analogs. Copper- and rhodium-catalyzed reactions have also been employed in the synthesis of 2H-indazoles and could be further optimized for the creation of diverse analog libraries. nih.gov
Another key area for development is the use of one-pot, multi-component reactions. These reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.net The development of novel multi-component strategies for the synthesis of 2,3-disubstituted-2H-indazoles would be highly valuable for the rapid generation of analogs of this compound.
Furthermore, the exploration of greener and more sustainable synthetic methods is a critical future direction. This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis. researchgate.net The development of such protocols will be essential for the environmentally responsible production of novel indazole-based drug candidates.
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Intramolecular Amination | Pd(OAc)2/dppf/tBuONa | Effective for a wide range of substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.gov |
| Copper/Palladium-Catalyzed Tandem Reaction | Cu/Pd | Enables the formation of C-N and C-P bonds in the synthesis of phosphorated 2H-indazoles. nih.gov |
| Rhodium-Catalyzed C-H Activation | [Cp*RhCl2]2/AgSbF6 | Allows for the synthesis of 3-acyl-2H-indazoles from azoxy compounds and diazoesters. nih.gov |
| Organophosphorus-Mediated Reductive Cyclization | Triethyl phosphite (B83602) | Cadogan reaction for the synthesis of 2-phenyl-2H-indazole derivatives. mdpi.com |
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For the development of this compound analogs, advanced computational design and predictive modeling will play a crucial role in identifying promising candidates and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of indazole derivatives with their biological activities. By analyzing a dataset of known indazole analogs, 2D and 3D-QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This approach can help prioritize the synthesis of analogs with the highest predicted potency.
Molecular docking simulations are another powerful tool for understanding the interactions between small molecules and their biological targets. nih.gov By docking virtual libraries of this compound analogs into the binding sites of relevant proteins, researchers can predict binding affinities and modes of interaction. This information can be used to design analogs with improved binding characteristics. In silico docking studies of other indazole analogs have suggested the importance of specific interactions, such as halogen-bonding, for high potency. acs.orgnih.gov
Furthermore, the use of machine learning and artificial intelligence is becoming increasingly prevalent in drug discovery. nih.gov Machine learning models can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules with high accuracy. nih.gov The application of these advanced predictive models will accelerate the discovery of novel indazole-based therapeutics.
| Computational Method | Application | Potential Insights |
| 2D/3D-QSAR | Predicting biological activity based on molecular descriptors. | Identification of key structural features for desired activity. |
| Molecular Docking | Simulating the binding of ligands to protein targets. nih.gov | Prediction of binding affinity and interaction modes. |
| Machine Learning | Building predictive models from large datasets. nih.gov | Rapid screening of virtual libraries and prediction of various properties. |
Comprehensive Mechanistic Understanding of Biological Interactions
A thorough understanding of the mechanism of action is crucial for the rational design of new drugs and for predicting their efficacy and potential side effects. For analogs of this compound, a comprehensive mechanistic understanding of their biological interactions will be a key area of future research.
The indazole scaffold is known to interact with a variety of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory and metabolic pathways. nih.govacs.orgacs.org Future research should focus on identifying the specific molecular targets of this compound analogs. This can be achieved through a combination of experimental techniques, such as affinity chromatography, and computational approaches, like reverse docking.
Once a target has been identified, detailed mechanistic studies will be necessary to elucidate the precise nature of the interaction. This includes determining the binding kinetics, identifying the key amino acid residues involved in binding, and understanding how the binding of the indazole analog modulates the function of the target protein. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the ligand-protein complex, offering invaluable insights for structure-based drug design.
Exploration of Indazole-Based Scaffolds for Emerging Biological Targets
The versatility of the indazole scaffold makes it an attractive starting point for the discovery of ligands for a wide range of biological targets, including those that are currently underexplored. rsc.org A key future research direction for analogs of this compound will be the exploration of their potential to modulate the activity of emerging biological targets.
One area of significant interest is the development of inhibitors for kinases involved in cancer and inflammatory diseases. researchgate.net Many clinically approved and investigational kinase inhibitors feature the indazole core. researchgate.net Screening libraries of this compound analogs against a panel of kinases could lead to the discovery of novel and selective inhibitors for emerging cancer targets. For example, indazole derivatives have been investigated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a potential target for non-alcoholic steatohepatitis (NASH). nih.gov
Another promising area is the development of modulators for epigenetic targets, such as histone-modifying enzymes and proteins that "read" epigenetic marks. These targets play a crucial role in gene regulation and are implicated in a variety of diseases, including cancer and neurological disorders. The unique structural features of the indazole scaffold may allow for the design of potent and selective modulators of these emerging targets.
Furthermore, the growing understanding of the role of the microbiome in health and disease presents new opportunities for drug discovery. The development of indazole-based compounds that can selectively modulate the activity of microbial enzymes or signaling pathways could lead to novel therapies for infectious diseases and conditions linked to gut dysbiosis.
| Emerging Target Class | Therapeutic Area | Rationale |
| Protein Kinases (e.g., ASK1) | Cancer, Inflammation, NASH | The indazole scaffold is a well-established kinase inhibitor pharmacophore. researchgate.netnih.gov |
| Epigenetic Modulators | Cancer, Neurological Disorders | The structural versatility of indazoles may enable specific interactions with epigenetic targets. |
| Prostanoid EP4 Receptor | Colorectal Cancer Immunotherapy | 2H-indazole derivatives have been identified as potent antagonists. acs.orgnih.gov |
| Serotonin Receptors | Neurological Disorders | Indazole analogs of tryptamines have shown potent agonist activity. acs.orgnih.gov |
Q & A
What are the optimal synthetic routes for 2-(4-bromophenyl)-3-chloro-2H-indazole, and how can reaction conditions be systematically optimized?
Basic Research Question
Methodological Answer:
A robust synthesis involves coupling halogenated aryl precursors with indazole scaffolds. For example:
- Step 1 : React 4-bromophenyl-substituted aldehydes or ketones with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid) to form the indazole core .
- Step 2 : Introduce chloro substituents via electrophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Vary solvents (ethanol, DMF), catalysts (acetic acid, p-TsOH), and temperature (reflux vs. room temperature) to improve yield. Monitor progress via TLC or HPLC.
Table 1 : Example Reaction Conditions
| Reagent | Solvent | Catalyst | Temperature | Yield* |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Ethanol | Acetic Acid | Reflux | ~60% |
| 3-Chloroindazole precursor | DMF | p-TsOH | 80°C | ~75% |
| *Hypothetical yields based on analogous reactions in . |
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, indazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 322.95 for CHBrClN).
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Br, and Cl percentages .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .
How can researchers address contradictions in crystallographic data for halogenated indazole derivatives?
Advanced Research Question
Methodological Answer:
Contradictions may arise from disorder, twinning, or incorrect space group assignments. Mitigation strategies:
- Data Collection : Use high-resolution synchrotron data (<1.0 Å) to reduce noise .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants to confirm substituent orientation) .
Example : In 4,6-bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one, SHELXL refinement resolved phenyl ring torsional angles, confirming steric effects from fluorine .
What experimental design principles apply when studying structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
Methodological Answer:
- Variable Substituents : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-bromophenyl or indazole positions to assess electronic effects .
- Biological Assays : Use standardized protocols (e.g., kinase inhibition assays) with positive/negative controls.
- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants () with activity .
Table 2 : Example Substituent Effects on Melting Point
| Substituent (R) | Melting Point (°C) | Activity (IC) |
|---|---|---|
| -Br | 210–212 | 5.2 µM |
| -Cl | 198–200 | 8.7 µM |
| -OCH | 185–187 | 12.4 µM |
| Hypothetical data inspired by . |
How can researchers resolve discrepancies between computational predictions and experimental spectral data?
Advanced Research Question
Methodological Answer:
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with GIAO method. Compare with experimental H NMR .
- Error Sources : Check for solvent effects (e.g., DMSO vs. CDCl), tautomerism, or dynamic effects (e.g., hindered rotation in NOE experiments).
- Case Study : For 2-(4-chlorophenyl)-thiazole derivatives, DFT-predicted C shifts deviated by <2 ppm after accounting for solvent polarity .
What strategies are recommended for optimizing reaction yields in multi-step indazole syntheses?
Advanced Research Question
Methodological Answer:
- Stepwise Monitoring : Use LC-MS or in situ IR to identify intermediates and side products .
- Catalyst Screening : Test Pd(OAc), CuI, or FeCl for cross-coupling steps; optimize ligand-to-metal ratios .
- Workflow : Employ Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
